molecular formula C19H14F3N3O2 B2465433 N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1904408-01-0

N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2465433
CAS No.: 1904408-01-0
M. Wt: 373.335
InChI Key: NLXMDVAQOOVCIE-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a bipyridine moiety linked to a trifluoromethoxy-substituted benzamide group. This structure is characteristic of compounds investigated for their potential as kinase inhibitors in pharmaceutical research . The bipyridine system is a known pharmacophore that can function as a ligand for various biological targets, while the benzamide scaffold is commonly found in compounds with diverse bioactive properties . The primary research application of this compound is anticipated to be in the field of oncology and signal transduction, given that structurally similar biaryl amide compounds have been developed and patented as potent kinase inhibitors . Its molecular architecture suggests potential for interacting with and modulating the activity of key enzyme receptors involved in cellular proliferation. Researchers may find this compound valuable for in vitro studies aimed at understanding disease mechanisms and for hit-to-lead optimization campaigns in drug discovery. The presence of the trifluoromethoxy group can influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in the development of therapeutic agents . This product is intended for research purposes such as biological screening, assay development, and as a reference standard. It is supplied as a high-purity material to ensure experimental reproducibility. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)27-16-5-3-14(4-6-16)18(26)25-11-13-7-9-24-17(10-13)15-2-1-8-23-12-15/h1-10,12H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMDVAQOOVCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents like trifluoromethyl triflate or trifluoromethyl iodide.

    Amidation reaction: The final step involves the formation of the benzamide linkage, which can be accomplished using standard amidation reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Products where the trifluoromethoxy group is replaced by the nucleophile.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate to metal ions, influencing various biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Features Molecular Weight (g/mol) Melting Point (°C) Key References
N-([2,3'-Bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide Bipyridinylmethyl, trifluoromethoxy ~423.4 (calculated) Not reported
N-(4-(Phenylthio)phenyl)-4-(trifluoromethoxy)benzamide Phenylthio, trifluoromethoxy ~407.4 Not reported
4-Chloro-N-[[4-(trifluoromethoxy)phenyl]methyl]benzamide Chlorophenyl, trifluoromethoxy ~345.7 Not reported
N-[3-(2-Fluorophenyl)-4-methyl-2,3-dihydrothienylidene]benzamide Fluorophenyl, dihydrothienylidene ~355.4 Not reported

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound and its analogs enhances stability against oxidative metabolism compared to methoxy or hydroxyl groups .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, including anti-inflammatory and anticancer properties.

Structural Characteristics

The compound features a bipyridine moiety linked to a benzamide group, which is further substituted with a trifluoromethoxy group. This unique structure enhances its coordination properties and biological activity. The molecular formula is C15H13F3N2OC_{15}H_{13}F_3N_2O, with a molecular weight of approximately 348.34 g/mol.

Key Structural Features

FeatureDescription
Bipyridine Moiety Enhances coordination with metal ions
Benzamide Group Provides stability and potential for bioactivity
Trifluoromethoxy Group Increases lipophilicity for better cell penetration

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bipyridine Derivative : Utilizing pyridine derivatives through coupling reactions.
  • Introduction of the Trifluoromethoxy Group : This can be achieved through electrophilic aromatic substitution.
  • Amidation : The final step involves the reaction of the bipyridine derivative with an appropriate amine to form the benzamide structure.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

  • Mechanism of Action : The compound acts as a ligand that can coordinate with metal ions, influencing various biochemical pathways and potentially modulating enzyme activities.
  • Cell Lines Tested : Studies have shown cytotoxic effects against several cancer cell lines, including HeLa and MCF-7.
Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
MCF-714.31 ± 0.90

Anti-inflammatory Properties

This compound has demonstrated potential in reducing inflammation markers in vitro. The trifluoromethoxy group enhances its interaction with inflammatory mediators.

Case Studies

  • Study on Anticancer Activity : A study conducted by Xia et al. evaluated the compound's effects on apoptosis in cancer cells, revealing significant growth inhibition at concentrations around IC50=49.85μMIC_{50}=49.85\mu M for certain derivatives .
  • Inflammation Modulation : In a separate investigation, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in macrophage models.

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